N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide
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Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
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Scientific Research Applications
Catalytic Enantioselective Reactions
The compound is utilized in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These reactions achieve excellent yields and high enantioselectivities using a diaryl prolinol L4 as the chiral ligand, demonstrating the compound's importance in the synthesis of optically active molecules (Munck et al., 2017).
Enantioselective Alkylation
It also plays a role in enantioselective alkylation reactions catalyzed by a (R)-VAPOL-Zn(II) complex, resulting in chiral dibenzo[b,f][1,4]oxazepine derivatives. This showcases its utility in producing compounds with specific chirality, a crucial aspect in the development of pharmaceuticals and fine chemicals (Munck et al., 2017).
Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones
Research demonstrates the base-catalyzed synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids, highlighting the compound's role in generating novel heterocyclic compounds. These synthetic pathways are essential for the development of new materials and bioactive molecules, contributing to the field of heterocyclic chemistry (Samet et al., 2006).
Bromination Reactions
The compound is involved in bromination reactions, where it acts as a precursor or reactant. These studies provide insights into the modification of heterocyclic compounds, which is valuable for creating derivatives with potential pharmacological activities or material properties (Smith et al., 1992).
Solid Support Synthesis
Furthermore, it is used in the solid support synthesis of dibenz[b,f]oxazepin-11(10H)-ones, demonstrating its versatility in combinatorial chemistry and drug discovery processes. This approach allows for the efficient assembly of libraries of heterocyclic compounds, facilitating the rapid screening for biological activity (Ouyang et al., 1999).
Anticancer and Antibacterial Agents
Additionally, benzoxepine-1,2,3-triazole hybrids synthesized from the compound have been evaluated as potential antibacterial and anticancer agents. These studies highlight the compound's contribution to the development of new therapeutic agents with specific bioactivities against cancer and bacterial infections (Kuntala et al., 2015).
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-25-19-9-4-5-10-21(19)28-20-12-11-17(14-18(20)23(25)27)24-22(26)16-8-6-7-15(2)13-16/h4-14H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJAMTORBFOXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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